molecular formula C16H18FN3O3 B2841198 N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide CAS No. 1396801-36-7

N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide

Cat. No.: B2841198
CAS No.: 1396801-36-7
M. Wt: 319.336
InChI Key: BXIOXXLHLPRKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(4-Fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide (CAS: 2034256-38-5) is an ethanediamide derivative featuring a 4-fluorobenzyl group and a hydroxyethyl-pyrrole moiety. Its molecular formula is C₂₀H₂₀FN₃O₃, with a molecular weight of 369.39 g/mol . The compound’s structure combines a fluorinated aromatic ring, a polar hydroxyl group, and a heterocyclic pyrrole ring, which may influence its solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-20-8-2-3-13(20)14(21)10-19-16(23)15(22)18-9-11-4-6-12(17)7-5-11/h2-8,14,21H,9-10H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIOXXLHLPRKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide typically involves multiple steps. One common route includes the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the fluorobenzyl group: This step involves the reaction of the intermediate with 4-fluorobenzyl chloride in the presence of a base such as triethylamine.

    Addition of the hydroxyethyl group: The final step involves the reaction of the intermediate with 2-hydroxyethylamine, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide backbone can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound 1 : N'-[(4-Fluorophenyl)methyl]-N-{2-hydroxy-2-[(4-methoxyphenyl)methyl]propyl}ethanediamide (CAS: 1396870-17-9)
  • Molecular Formula : C₂₀H₂₃FN₂O₄
  • Molecular Weight : 374.41 g/mol
  • Key Differences :
    • Replaces the pyrrole ring with a 4-methoxyphenyl group.
    • The hydroxyl group is retained, but the methoxy substituent increases lipophilicity compared to the target compound’s pyrrole .
Compound 2 : N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide
  • Structure : Combines a biphenyl-fluorophenyl group with an indole-ethylamide backbone.
  • Key Differences :
    • Contains a biphenyl fluorophenyl group instead of a single 4-fluorophenyl ring.
    • Indole moiety replaces the pyrrole, offering a larger aromatic surface for π-π interactions .
  • Implications :
    • Biphenyl groups often improve target affinity but may reduce solubility.
    • Indole’s nitrogen could participate in additional hydrogen bonding.
Compound 3 : N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide
  • Structure : Features a trifluoromethylphenyl group and a piperidine-linked dihydroindole.
  • Key Differences :
    • Trifluoromethyl (CF₃) group is strongly electron-withdrawing, enhancing binding to hydrophobic pockets.
    • Piperidine and dihydroindole introduce basicity and conformational rigidity .
  • Implications :
    • CF₃ improves metabolic stability but may reduce aqueous solubility.
    • Piperidine’s basic nitrogen could influence ionization state and bioavailability.

Pharmacological and Physicochemical Properties

Property Target Compound Compound 1 Compound 2 Compound 3
Molecular Weight 369.39 g/mol 374.41 g/mol ~400 (estimated) ~500 (estimated)
Key Functional Groups Hydroxyl, Pyrrole, Fluorophenyl Methoxy, Hydroxyl, Fluorophenyl Biphenyl, Indole Trifluoromethyl, Piperidine
Solubility Moderate (hydroxyl enhances) Lower (methoxy increases logP) Low (biphenyl reduces) Very low (CF₃ and rigidity)
Binding Interactions Hydrogen bonding (OH, amide) Hydrophobic (methoxy) π-π (indole, biphenyl) Hydrophobic (CF₃), Ionic (piperidine)

Q & A

Q. What are the standard synthetic routes for N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide, and how is purity ensured?

The synthesis involves multi-step reactions, starting with coupling the 4-fluorophenylmethylamine moiety to the ethanediamide backbone, followed by introducing the hydroxy-pyrrolyl ethyl group. Key steps include amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) and protecting group strategies for the hydroxyl and pyrrole functionalities. Purification is achieved via column chromatography or recrystallization, with final purity confirmed by HPLC (>95%) and NMR spectroscopy .

Q. Which analytical techniques are critical for structural elucidation of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H- and 13C^{13}C-NMR spectroscopy identify proton and carbon environments, respectively. IR spectroscopy verifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}). X-ray crystallography (if available) provides bond lengths and angles, essential for conformational analysis .

Q. What functional groups dictate its chemical reactivity?

The secondary amide groups participate in hydrogen bonding, influencing solubility and target interactions. The 4-fluorophenyl group enhances lipophilicity and potential π-π stacking, while the hydroxyl-pyrrole moiety may undergo oxidation or serve as a hydrogen bond donor. Reactivity studies should prioritize these groups under varying pH and redox conditions .

Q. How is initial biological activity assessed in vitro?

Enzymatic assays (e.g., fluorescence-based or radiometric) screen for inhibition/activation of targets like kinases or GPCRs. Cell viability assays (MTT or resazurin) evaluate cytotoxicity. Dose-response curves (IC50_{50}/EC50_{50}) are generated using serial dilutions, with triplicate replicates to ensure reproducibility .

Q. What are the solubility and formulation challenges for this compound?

The compound’s poor aqueous solubility (logP ~2.8 predicted) necessitates formulation with co-solvents (DMSO or cyclodextrins) or nanoemulsion techniques. Stability studies under physiological pH (7.4) and temperature (37°C) monitor degradation via LC-MS, with buffers adjusted to prevent precipitation during assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for scaled-up production?

Reaction parameters such as temperature (optimized between 50–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1.2 eq. EDC) are systematically varied using design of experiments (DoE). Continuous-flow systems may enhance mixing efficiency and reduce side-product formation .

Q. What strategies mitigate compound degradation under stress conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways. Lyophilization improves thermal stability, while light-sensitive storage (amber vials) prevents photodegradation. Degradants are characterized by LC-MS/MS, guiding structural modifications (e.g., steric shielding of labile groups) .

Q. How to resolve contradictions in reported biological activity across studies?

Orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) validate target engagement. Structural analogs are synthesized to isolate pharmacophore contributions. Meta-analyses of datasets (e.g., pIC50_{50} vs. logD) identify confounding variables like assay buffer composition .

Q. Which computational methods predict binding modes and ADMET properties?

Density functional theory (DFT) calculates electrostatic potential surfaces to map interaction sites. Molecular dynamics (MD) simulations (50 ns trajectories) model protein-ligand stability. ADMET predictors (e.g., SwissADME) forecast permeability (Caco-2) and cytochrome P450 interactions, guiding lead optimization .

Q. How do structural analogs compare in target selectivity and off-target effects?

A library of analogs is synthesized with variations in the fluorophenyl or pyrrole substituents. Selectivity profiling using kinase inhibitor panels (e.g., Eurofins KinomeScan) identifies off-target hits. Free-energy perturbation (FEP) simulations quantify binding energy differences, prioritizing analogs with >10-fold selectivity .

Q. Notes

  • Methodological rigor emphasized through replication, orthogonal validation, and computational integration.
  • Data tables (e.g., IC50_{50}, logP) should be included in supplementary materials for published studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.